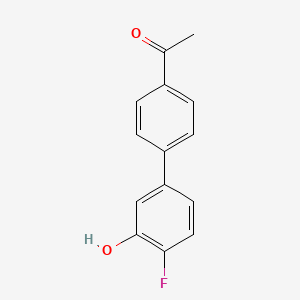

5-(4-Acetylphenyl)-2-fluorophenol

Beschreibung

5-(4-Acetylphenyl)-2-fluorophenol is a fluorinated phenolic compound characterized by a hydroxyl group at the ortho position (C2) and a 4-acetylphenyl substituent at the para position (C5) on the benzene ring. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmaceutical and chemical research.

Eigenschaften

IUPAC Name |

1-[4-(4-fluoro-3-hydroxyphenyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9(16)10-2-4-11(5-3-10)12-6-7-13(15)14(17)8-12/h2-8,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPWWKGLWKKKRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40684242 | |

| Record name | 1-(4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40684242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261918-11-9 | |

| Record name | 1-(4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40684242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Acetylphenyl)-2-fluorophenol typically involves the reaction of 4-acetylphenylboronic acid with 2-fluorophenol under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

On an industrial scale, the production of 5-(4-Acetylphenyl)-2-fluorophenol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Acetylphenyl)-2-fluorophenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of 5-(4-Hydroxyphenyl)-2-fluorophenol.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(4-Acetylphenyl)-2-fluorophenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-(4-Acetylphenyl)-2-fluorophenol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The fluorine atom enhances the compound’s binding affinity and specificity through hydrogen bonding and van der Waals interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Fluorophenol Derivatives

- 2-Fluorophenol: A simpler analogue lacking the acetylphenyl group. It exhibits lower molecular complexity and reduced steric hindrance, making it less potent in biological assays where bulkier substituents are required for target engagement .

- 5-Chloro-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran: Shares a fluorophenyl group but incorporates a benzofuran core. The sulfinyl and chloro substituents enhance electrophilicity, contrasting with the acetyl group’s electron-withdrawing effects in 5-(4-acetylphenyl)-2-fluorophenol .

Acetyl-Substituted Analogues

- 5-(4-Acetylphenyl)-2-thiophenecarbaldehyde: Replaces the phenol ring with a thiophene moiety. The thiophene-carbaldehyde group introduces π-conjugation, altering electronic properties compared to the phenolic hydroxyl group. This compound is used in organic synthesis but lacks the fluorine atom critical for specific bioactivity .

- 2-(4-Chlorophenyl)-5'-fluoro-2'-hydroxyacetophenone: Features a chlorophenyl group instead of acetylphenyl, with fluorine at the ortho position. The chloro substituent increases lipophilicity but may reduce metabolic stability compared to acetyl .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Substituents | LogP* (Predicted) |

|---|---|---|---|---|

| 5-(4-Acetylphenyl)-2-fluorophenol | C₁₄H₁₁FO₂ | 230.24 | -OH (C2), -COCH₃ (C5), -F (C2) | 2.8 |

| 2-Fluorophenol | C₆H₅FO | 112.10 | -OH (C2), -F (C2) | 1.2 |

| 5-(4-Acetylphenyl)-2-thiophenecarbaldehyde | C₁₃H₁₀O₂S | 230.28 | -CHO (C2), -COCH₃ (C5), thiophene | 2.5 |

| 2-(4-Chlorophenyl)-5'-fluoro-2'-hydroxyacetophenone | C₁₄H₁₀ClFO₂ | 278.68 | -Cl (C4), -COCH₃ (C5), -F (C2) | 3.1 |

*LogP values estimated using fragment-based methods.

Key Observations:

- The acetyl group in 5-(4-acetylphenyl)-2-fluorophenol increases molecular weight and logP compared to 2-fluorophenol, enhancing membrane permeability.

- Thiophene-based analogues (e.g., 5-(4-acetylphenyl)-2-thiophenecarbaldehyde) exhibit similar logP values but differ in electronic properties due to sulfur’s polarizability.

Proteasome Inhibition

- 5-(4-Acetylphenyl)-furan-2-carbonyl: A structurally related compound with a furan ring. It restores proteasome inhibition activity, comparable to ONX-0914, by optimizing cap-group interactions.

Kinase Modulation

- 5-(3-(tert-Butyl)-1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-2-fluorophenol: A PKCζ inhibitor with a fluorophenol core. The tert-butyl and chlorophenyl groups contribute to hydrophobic interactions, while the fluorine atom stabilizes the phenol’s acidic proton. This highlights the importance of fluorine in maintaining bioactivity, a feature shared with 5-(4-acetylphenyl)-2-fluorophenol .

Antimicrobial and Antifungal Activity

- 5-(4-Fluorophenyl)-3-methylsulfanyl-1-benzofuran: Demonstrates antifungal activity due to the fluorophenyl and sulfanyl groups. The absence of an acetyl group in this compound limits its use in acetyl-dependent enzymatic inhibition, a niche where 5-(4-acetylphenyl)-2-fluorophenol may excel .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.